N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide
Description
N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide is a structurally complex sulfonamide derivative featuring a 1,3,5-triazine core substituted with a 1,3-benzodioxole methyl group and a 4-chlorobenzenesulfonamide moiety. The compound’s synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with thiourea derivatives, followed by sulfonylation and purification via recrystallization .
Properties
Molecular Formula |
C17H17ClN4O4S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C17H17ClN4O4S/c18-13-2-4-14(5-3-13)27(23,24)21-17-19-9-22(10-20-17)8-12-1-6-15-16(7-12)26-11-25-15/h1-7H,8-11H2,(H2,19,20,21) |
InChI Key |
NNLRHHUTWRXUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC3=C(C=C2)OCO3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,4,5,6-Tetrahydro-1,3,5-Triazine Core
The triazine ring serves as the central scaffold for this compound. A widely adopted approach involves cyclocondensation of cyanuric chloride with primary amines under controlled conditions. Source details a method where cyanuric chloride reacts with sodium methoxide in N,N-dimethylformamide (DMF) at 5–10°C, followed by reflux to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine with 91% yield . For the tetrahydrotriazine variant, reduction of the triazine ring is critical. Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in ethanol at 50°C selectively reduces the triazine to its tetrahydro form while preserving the chloro and methoxy substituents .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Triazine formation | Cyanuric chloride, NaOMe, DMF | 91% | 99.5% |
| Hydrogenation | H₂ (1–3 atm), Pd/C, ethanol | 85% | 98% |
| Method | Reagents | Yield | Selectivity |
|---|---|---|---|
| Nucleophilic substitution | 5-(chloromethyl)-1,3-benzodioxole, K₂CO₃, THF | 78% | High (N-5) |
| Mitsunobu reaction | DEAD, PPh₃, 1,3-benzodioxol-5-ylmethanol | 65% | Moderate |
Sulfonamide Coupling with 4-Chlorobenzenesulfonyl Chloride
The final step involves coupling the intermediate 5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine with 4-chlorobenzenesulfonyl chloride. Source highlights this reaction in dichloromethane (DCM) with triethylamine (Et₃N) as a base, proceeding at 0°C to room temperature over 6 hours . The sulfonamide bond forms regioselectively at the primary amine of the triazine, with minimal side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity.
Optimized Sulfonylation Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | Prevents exothermic decomposition |
| Base | Et₃N (2.5 equiv) | Neutralizes HCl byproduct |
| Solvent | DCM | Enhances solubility |
Purification and Analytical Characterization
Crude product purification employs recrystallization from heptane, as detailed in source , which reports 99.5% purity post-crystallization . Analytical validation via high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms retention time consistency. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies structural integrity, with characteristic peaks for the benzodioxole methylene (δ 4.25 ppm) and sulfonamide protons (δ 7.85 ppm) .
Scalability and Industrial Considerations
Scale-up challenges include managing exothermic reactions during triazine formation and minimizing DMF usage due to toxicity concerns. Source advocates for heptane recovery via distillation to reduce costs . Continuous flow systems are proposed for the hydrogenation step to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield compounds with increased hydrogen content.
Scientific Research Applications
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides. Below is a systematic comparison with structurally analogous compounds (51–55) reported in recent literature :
Key Observations
Melting Points :
- Electron-withdrawing groups (e.g., -CF₃ in 52 ) correlate with higher melting points (277–279°C), likely due to enhanced intermolecular interactions.
- Methoxy-substituted derivatives (53 , 54 ) exhibit lower melting points, suggesting reduced crystallinity from steric or electronic effects.
Synthetic Robustness: All analogs share a common synthetic pathway involving glyoxal hydrate intermediates and ethanol reflux purification, indicating reproducibility for this class .
Spectroscopic Data :
- Infrared (IR) spectra for all compounds confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹).
- ¹H NMR data consistently show aromatic protons (δ 6.8–8.1 ppm) and methyl/methoxy resonances (δ 2.3–3.9 ppm) .
Hypothetical Activity Trends
While biological data are unavailable for the target compound, structural analogs suggest:
- Electron-deficient aryl groups (e.g., -CF₃ in 52 ) may enhance target binding via hydrophobic or dipolar interactions.
- Methoxy groups (53–55 ) could improve solubility but reduce membrane permeability.
Critical Analysis of Evidence
- : The SHELX system’s role in crystallographic refinement implies that structural data for such compounds (if resolved) would rely on these tools.
- : Provides robust synthetic and physicochemical data for analogs but lacks biological or computational studies, limiting mechanistic insights.
Biological Activity
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action supported by various studies.
Chemical Structure and Properties
The compound can be described by its structural formula:
This structure incorporates a benzodioxole moiety which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the benzodioxole structure exhibit notable antimicrobial properties. For instance:
- A related compound, 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one demonstrated an antimicrobial activity against various pathogens:
The presence of the benzodioxole group is often linked to enhanced antimicrobial efficacy due to its ability to interact with microbial cell membranes.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In studies involving related compounds:
- AZD0530 , a compound structurally similar to those derived from benzodioxole derivatives, exhibited potent inhibition of tumor growth in c-Src-transfected models and significantly improved survival rates in aggressive pancreatic cancer models when administered orally .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Compounds with similar structures have shown high selectivity for Src family kinases (SFKs), which are crucial in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.
- Antimicrobial Mechanisms : The interaction with microbial cell membranes and potential interference with metabolic pathways may explain the antimicrobial effects observed in various studies.
Table 1: Summary of Biological Activities
Q & A
Q. How to design crystallization trials for derivatives with low solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
